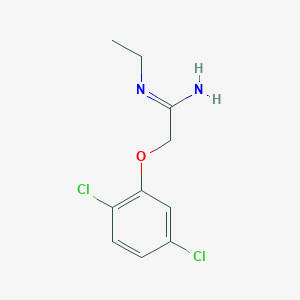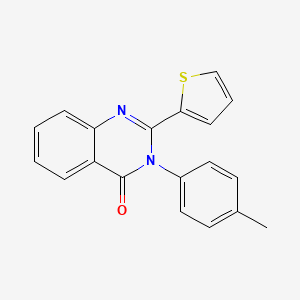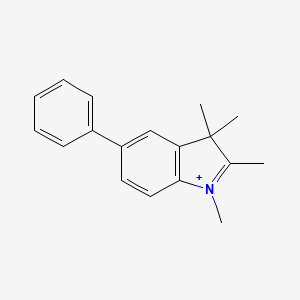
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a dichlorophenoxy group attached to an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-ethylethanimidamide typically involves the reaction of 2,5-dichlorophenol with ethylamine under specific conditions. The process can be summarized as follows:
Starting Materials: 2,5-dichlorophenol and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetone, and a catalyst, such as pyridine.
Procedure: The 2,5-dichlorophenol is first converted to its corresponding acyl chloride using thionyl chloride. This intermediate is then reacted with ethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control and continuous stirring.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of herbicides and pesticides due to its phenoxy group.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-ethylethanimidamide involves its interaction with specific molecular targets. The compound exerts its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Inducing Oxidative Stress: Generating reactive oxygen species that cause cellular damage.
Comparison with Similar Compounds
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different applications.
2,5-Dichlorophenoxyacetic Acid: Another herbicide with similar chemical properties.
2,4-Dichlorophenoxybutyric Acid: A compound with similar herbicidal activity but different molecular structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of the dichlorophenoxy group and the ethanimidamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12Cl2N2O |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
2-(2,5-dichlorophenoxy)-N'-ethylethanimidamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3,(H2,13,14) |
InChI Key |
FGTUOZGDHAXDKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(COC1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B15150676.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)
![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15150720.png)
![1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B15150722.png)
![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
![3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150736.png)
